2-(2-Ethylbutylamino)ethanol
Description
2-(2-Ethylbutylamino)ethanol is a secondary amine derivative of ethanolamine, characterized by a branched alkyl chain (2-ethylbutyl) attached to the amino group of the ethanolamine backbone. The compound’s general formula is C8H19NO, with a molecular weight of approximately 145.24 g/mol, assuming a structure analogous to 2-(dibutylamino)ethanol (MW 173.3 g/mol, ) but with a shorter branched chain. Its applications likely align with those of other ethanolamine derivatives, such as surfactants, corrosion inhibitors, or intermediates in pharmaceutical synthesis .
Properties
Molecular Formula |
C8H19NO |
|---|---|
Molecular Weight |
145.24 g/mol |
IUPAC Name |
2-(2-ethylbutylamino)ethanol |
InChI |
InChI=1S/C8H19NO/c1-3-8(4-2)7-9-5-6-10/h8-10H,3-7H2,1-2H3 |
InChI Key |
NOKBDAJUQHJICZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CNCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-(2-ethylbutylamino)ethanol with its closest analogues based on substituent groups and molecular characteristics:
Key Observations :
- Branching vs.
- Molecular Weight Trends: Larger substituents (e.g., dibutyl) increase molecular weight and boiling points, as seen in 2-(dibutylamino)ethanol (MW 173.3 vs. DEAE’s 117.19) .
Research Findings and Data Gaps
- Spectroscopic Data: NIST provides InChIKeys and IR spectra for analogues (e.g., 2-(phenylamino)ethanol, InChIKey MWGATWIBSKHFMR), aiding in structural validation .
- Branched chains in this compound may alter biodegradability .
- Synthetic Routes : While DEAE is produced via ethoxylation of diethylamine, the target compound may require specialized alkylation techniques due to its branched substituent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
